molecular formula C28H34N4O5 B054770 Ipazilide fumarate CAS No. 115436-74-3

Ipazilide fumarate

Cat. No.: B054770
CAS No.: 115436-74-3
M. Wt: 506.6 g/mol
InChI Key: KKMOBFCMCCFTDX-WLHGVMLRSA-N
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Description

Ipazilide fumarate is a chemically novel antiarrhythmic agent that prolongs ventricular refractoriness and possesses antiectopic activity. It is being developed for the treatment of ventricular and supraventricular arrhythmias. The compound is known for its Vaughan Williams class I and III actions, which include the prolongation of both ventricular refractoriness and action potential duration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ipazilide fumarate involves multiple steps, starting from the appropriate aromatic amine and proceeding through a series of reactions including acylation, cyclization, and fumarate salt formation. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The key steps include the preparation of intermediates, their purification, and the final formation of the fumarate salt. Quality control measures are implemented at each stage to ensure the consistency and safety of the product .

Chemical Reactions Analysis

Types of Reactions

Ipazilide fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ipazilide fumarate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ipazilide fumarate is unique in its dual class I and III actions, which provide a broader range of antiarrhythmic effects compared to other compounds. Its specific molecular structure and interaction with potassium channels also contribute to its distinct pharmacological profile .

Properties

115436-74-3

Molecular Formula

C28H34N4O5

Molecular Weight

506.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide

InChI

InChI=1S/C24H30N4O.C4H4O4/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20;5-3(6)1-2-4(7)8/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KKMOBFCMCCFTDX-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

115436-74-3

synonyms

ipazilide fumarate
N-(3-diethylaminopropyl)-4,5-diphenyl-1H-pyrazole-1-acetamide(E)-2-butenedioate
Win 54,177-4

Origin of Product

United States

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